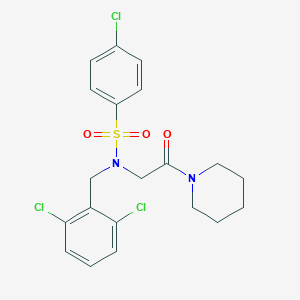![molecular formula C18H14BrNO4 B297460 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C18H13BrN2O4. The purpose of
作用機序
The mechanism of action of 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and proteins that are involved in the progression of cancer and neurodegenerative diseases. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde has both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer progression and neurodegeneration. Physiologically, it has been found to induce apoptosis in cancer cells and has shown potential in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde in lab experiments is its potential for the development of new drugs. However, there are also some limitations to using this compound. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different types of cancer cells and neurological disorders. Additionally, research is needed to investigate the potential side effects of this compound and its safety for use in humans.
合成法
The synthesis of 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 2-(1,3-benzodioxol-5-yloxy)ethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified using column chromatography to obtain pure 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde.
科学的研究の応用
1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde has potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to have anticancer properties and has shown promising results in preclinical studies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C18H14BrNO4 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromoindole-3-carbaldehyde |
InChI |
InChI=1S/C18H14BrNO4/c19-13-1-3-16-15(7-13)12(10-21)9-20(16)5-6-22-14-2-4-17-18(8-14)24-11-23-17/h1-4,7-10H,5-6,11H2 |
InChIキー |
KNAZXPHZZPKLGK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=C3C=CC(=C4)Br)C=O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=C3C=CC(=C4)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

amino]acetamide](/img/structure/B297393.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)